N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-3-piperidin-1-ylpropanamide
Overview
Description
N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-3-piperidin-1-ylpropanamide is a synthetic compound known for its potent and selective inhibitory effects on cyclooxygenase-2 (COX-2) enzymes . This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in the treatment of inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-3-piperidin-1-ylpropanamide typically involves the condensation of 4-acetamidophenyl acetate with piperidine under controlled conditions . The reaction is catalyzed by acid catalysts and requires an appropriate solvent such as dichloromethane or ethanol . The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-3-piperidin-1-ylpropanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Halogens, nucleophiles; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and secondary amines.
Substitution: Formation of halogenated and other substituted derivatives.
Scientific Research Applications
N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-3-piperidin-1-ylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzymes . By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-3-piperidin-1-ylpropanamide stands out due to its high selectivity for COX-2 over COX-1, making it a promising candidate for the development of safer anti-inflammatory drugs . Its unique structure allows for specific interactions with the COX-2 enzyme, enhancing its efficacy and reducing adverse effects .
Properties
IUPAC Name |
N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-3-piperidin-1-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-14(16-6-8-17(9-7-16)19-15(2)23)20-21-18(24)10-13-22-11-4-3-5-12-22/h6-9H,3-5,10-13H2,1-2H3,(H,19,23)(H,21,24)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZGRPUVIZQZPH-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1CCCCC1)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1CCCCC1)/C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.